![molecular formula C10H10ClN3OS B2412166 5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 78385-17-8](/img/structure/B2412166.png)
5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Vue d'ensemble
Description
“5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Structure Analysis
The molecular formula of “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” is C10H10ClN3OS, and its molecular weight is 255.72 .Chemical Reactions Analysis
While specific chemical reactions involving “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” are not detailed in the available literature, 1,3,4-thiadiazole derivatives are known to have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .Applications De Recherche Scientifique
1. Biological and Pharmacological Properties
Heterocyclic compounds, particularly those with a thiadiazole core, have garnered significant interest due to their extensive pharmacological activities. These activities are thought to arise from the toxophoric N2C2S moiety present in 1,3,4-thiadiazole derivatives. The compounds show a range of biological properties including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. This diverse range of activities makes them a rich source of potential therapeutic agents (Mishra et al., 2015).
2. Importance in Medicinal Chemistry
The thiadiazole scaffold, along with its derivatives, is considered crucial in medicinal chemistry due to its versatile pharmacological potential. The combination of a 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their biological activity. This makes these compounds promising candidates for the development of new drug-like molecules (Lelyukh, 2019).
3. Antimicrobial Activity
Thiadiazole derivatives have been identified as potent antimicrobial agents. Their structure-activity relationship (SAR) suggests a broad spectrum of biological activities, including anti-inflammatory, antitubercular, antidiabetic, and antidepressant properties. This underlines the potential of thiadiazole moiety in the development of newer compounds with improved efficacy and safety (Alam, 2018).
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole derivatives, including “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine”, is generally connected with their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .
Orientations Futures
Given the potential of 1,3,4-thiadiazole derivatives as antitumor agents , future research could focus on further exploring the therapeutic potential of “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” and similar compounds. This could include more detailed studies on their synthesis, mechanisms of action, and safety profiles.
Propriétés
IUPAC Name |
5-[1-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-5-3-2-4-7(8)11/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBIODILCOLBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2412085.png)
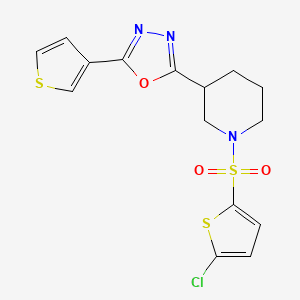
![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)
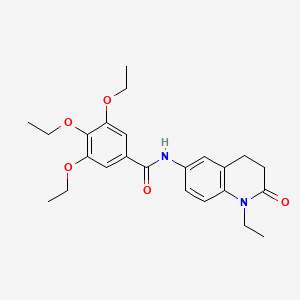
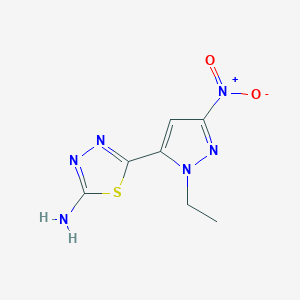
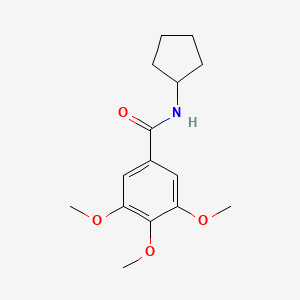

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)
![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)
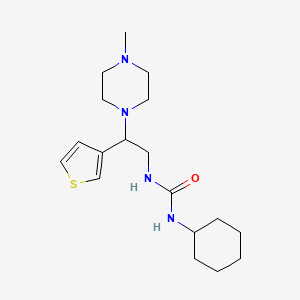

![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)
![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)